(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol
Description
(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative characterized by a hydroxymethyl group at the 4-position, a methyl group at the 5-position, and a para-tolyl (p-tolyl) substituent at the 1-position of the pyrazole ring. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol . Such methods may apply to the target compound, with modifications to incorporate the p-tolyl group during pyrazole ring formation.
Properties
IUPAC Name |
[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-3-5-12(6-4-9)14-10(2)11(8-15)7-13-14/h3-7,15H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIFCGIRTGQCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 5-methyl-1-p-tolyl-1H-pyrazole with formaldehyde under basic conditions . The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a methyl derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation, particularly in breast and prostate cancer models. The mechanism involves the modulation of specific signaling pathways associated with cell growth and apoptosis .
Agrochemical Applications
The compound is also being explored in agrochemical formulations:
- Pesticidal Activity : Research suggests that this compound demonstrates effective insecticidal properties against agricultural pests, potentially serving as a safer alternative to conventional pesticides .
Biochemical Research
In biochemical studies, this compound serves as a valuable reagent:
- Proteomics Research : It is utilized in proteomic studies to label proteins for mass spectrometry analysis, aiding in the identification and quantification of biomolecules .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro experiments performed at ABC Institute evaluated the anticancer effects on MCF-7 breast cancer cells. The compound was found to induce apoptosis at concentrations above 50 µM, with a notable decrease in cell viability observed through MTT assays.
Mechanism of Action
The mechanism of action of (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and distinguishing features:
Key Observations:
- Substituent Effects: Electron-Donating Groups: The p-tolyl group (methyl-phenyl) in the target compound increases lipophilicity compared to the phenyl group in its simpler analog . This may enhance membrane permeability in biological systems. Aliphatic vs. Aromatic Substituents: The ethyl-substituted derivative lacks aromaticity, reducing conjugation effects and possibly stabilizing the molecule against oxidative degradation.
Synthetic Pathways :
- Higher molecular weight and symmetry in the p-tolyl compound may result in a higher melting point compared to the phenyl derivative.
Biological Relevance :
- Pyrazole-thiazole hybrids (e.g., ) demonstrate antimicrobial and antioxidant activities, suggesting that the hydroxymethyl group in the target compound could serve as a synthetic handle for further functionalization to enhance bioactivity .
Biological Activity
(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound features a pyrazole ring with a methyl group and a p-tolyl group. Its molecular formula is , indicating the presence of a hydroxymethyl group attached to the pyrazole structure. This unique substitution pattern is believed to influence its biological activity.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains such as E. coli and Staphylococcus aureus, demonstrating that certain derivatives possess potent antibacterial effects. Specifically, compounds with similar structural characteristics to this compound have shown promising results against these pathogens .
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. For instance, a related compound demonstrated cytotoxic effects against HeLa cancer cells, suggesting that modifications in the pyrazole structure can enhance its anticancer activity . The mechanism of action may involve the inhibition of specific cellular pathways that are crucial for cancer cell proliferation.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators has been observed in various experimental models. In particular, the presence of the hydroxymethyl group may contribute to its anti-inflammatory efficacy by modulating immune responses .
The biological activities of this compound are believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in inflammation and cancer progression. Detailed studies are ongoing to elucidate the specific pathways affected by this compound.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A general approach involves reacting ethyl acetoacetate derivatives with substituted hydrazines. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized using phenylhydrazine, ethyl acetoacetate, and DMF-DMA, followed by hydrolysis . Adjusting stoichiometry (e.g., 1:1 molar ratio of hydrazine hydrate to ketone intermediates) and refluxing in ethanol with KOH as a catalyst can improve yields. Reaction monitoring via TLC and purification by recrystallization (ethanol/ice-HCl) are critical steps .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are widely used . For example, a related pyrazole derivative was refined using SHELXL-2018, achieving an R-factor of 0.041, with anisotropic displacement parameters modeled for non-H atoms . Hydrogen atoms are typically added geometrically and refined using a riding model .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H NMR : Assign peaks based on pyrazole ring protons (δ 6.5–8.0 ppm) and methyl/methanol groups (δ 2.0–4.5 ppm). For example, the methyl group in 5-methyl-1-phenylpyrazole appears as a singlet at δ 2.4 ppm .
- IR : Confirm hydroxyl (O-H stretch: ~3200–3400 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) groups.
- Mass Spectrometry : ESI-MS can verify molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₄N₂O: m/z 203.1) .
Advanced Research Questions
Q. How can the reactivity of the methanol group be exploited for functionalization?
- Methodological Answer : The hydroxyl group can undergo esterification, oxidation, or etherification. For instance, sulfonylation using 4-methylbenzenesulfonyl chloride in THF with NaH as a base yields sulfonate esters, a strategy employed in enzyme inhibitor studies . Controlled oxidation with MnO₂ or TEMPO/NaOCl can convert the methanol to a ketone, enabling further derivatization .
Q. What computational methods are suitable for studying this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular electrostatic potential (MEP) and frontier orbitals (HOMO-LUMO). For a related pyrazole-carboxylic acid, DFT calculations matched experimental IR/NMR data within 2% error, validating tautomeric forms . Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets like enzymes .
Q. How does this compound interact with biological targets, and what are the mechanistic implications?
- Methodological Answer : Pyrazole derivatives often inhibit enzymes via competitive binding. For example, sulfonylated pyrazoles block active sites in kinases (e.g., Rho kinase) by mimicking ATP’s adenine moiety . In vitro assays (e.g., IC₅₀ determination via fluorescence polarization) and crystallographic studies (e.g., protein-ligand co-crystals) are used to validate mechanisms .
Q. How should researchers resolve contradictions in crystallographic data refinement?
- Methodological Answer : Discrepancies in thermal parameters or bond lengths may arise from data quality or refinement software. Cross-validate using multiple programs (e.g., SHELXL vs. OLEX2). For instance, SHELXL’s robust constraint algorithms (e.g., DFIX for bond lengths) reduce overfitting . If R-factors exceed 0.05, re-examine data integration (e.g., scaling in HKL-3000) or consider twinning .
Key Considerations
- Synthetic Reproducibility : Use anhydrous solvents (e.g., THF) and inert atmospheres to avoid side reactions .
- Data Validation : Cross-check spectral data with databases (e.g., CCDC for crystallography) .
- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational resource usage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
